![molecular formula C7H9ClOS B071797 (S)-3-Chloro-1-(thiophen-2-yl)propan-1-ol CAS No. 164071-56-1](/img/structure/B71797.png)
(S)-3-Chloro-1-(thiophen-2-yl)propan-1-ol
Overview
Description
“(S)-3-Chloro-1-(thiophen-2-yl)propan-1-ol” is a compound that contains a thiophene ring. Thiophene is a five-membered heterocyclic compound with one sulfur atom . Compounds containing a thiophene ring have been found to exhibit a variety of biological activities .
Synthesis Analysis
Thiophene derivatives can be synthesized through various methods, including the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester .Physical And Chemical Properties Analysis
The physical and chemical properties of “(S)-3-Chloro-1-(thiophen-2-yl)propan-1-ol” would depend on its specific structure. Thiophene itself is a colorless liquid with a molecular mass of 84.14 g/mol, a density of 1.051 g/ml, and a melting point of -38°C .Scientific Research Applications
Production of (S)-Duloxetine
“(S)-3-Chloro-1-(thiophen-2-yl)propan-1-ol” can be used in the production of (S)-duloxetine, a blockbuster antidepressant drug . The drug contains one stereocenter and only the (S)-enantiomer is pharmaceutically active .
Bioreduction Process
The compound can be involved in a bioreduction process. For instance, whole cells of Rhodotorula glutinis reduced N-methyl-3-oxo-3-(thiophen-2-yl) propanamide at 30 g/l to (S)-N-methyl-3-hydroxy-3-(2-thienyl) propionamide, an intermediate in the production of (S)-duloxetine .
Enantioselective Synthesis
“(S)-3-Chloro-1-(thiophen-2-yl)propan-1-ol” can be used in enantioselective synthesis. The reaction had excellent enantioselectivity (single enantiomer, >99.5% enantiomeric excess [ee]) with a >95% conversion .
Intermediate for Chiral Alcohols
Retrosynthetic strategy revealed several chiral alcohol precursors that could act as the key intermediate for (S)-duloxetine . “(S)-3-Chloro-1-(thiophen-2-yl)propan-1-ol” can be one of these intermediates.
Research Use
“(S)-3-Chloro-1-(thiophen-2-yl)propan-1-ol” is often used in research settings . It’s a building block in heterocyclic chemistry and can be used to synthesize a variety of other compounds .
Commercial Availability
This compound is commercially available and can be purchased from various chemical suppliers for use in research and development .
Mechanism of Action
Target of Action
Thiophene derivatives, which this compound is a part of, have been reported to exhibit a variety of biological effects . They have been used in the advancement of organic semiconductors , and have shown many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
Mode of Action
Thiophene derivatives are known to interact with various biological targets to exert their effects . For instance, some thiophene derivatives are known to act as voltage-gated sodium channel blockers .
Biochemical Pathways
Thiophene derivatives are known to impact a variety of biochemical pathways due to their broad range of biological activities .
Pharmacokinetics
The molecular weight of a similar compound, (s)-3-methylamino-1-(thiophen-2-yl)propan-1-ol, is 17126 g/mol , which might suggest good bioavailability as compounds with a molecular weight under 500 g/mol generally have better absorption and permeation .
Result of Action
Thiophene derivatives have been reported to exhibit a variety of biological effects, including anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
Future Directions
properties
IUPAC Name |
(1S)-3-chloro-1-thiophen-2-ylpropan-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClOS/c8-4-3-6(9)7-2-1-5-10-7/h1-2,5-6,9H,3-4H2/t6-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YISRPYKYTBBHBK-LURJTMIESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(CCCl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CSC(=C1)[C@H](CCCl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-3-Chloro-1-(thiophen-2-yl)propan-1-ol |
Synthesis routes and methods I
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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